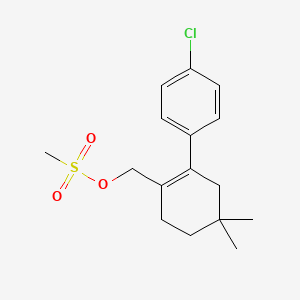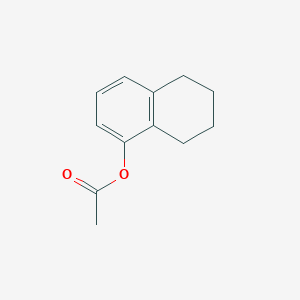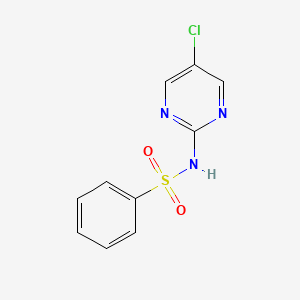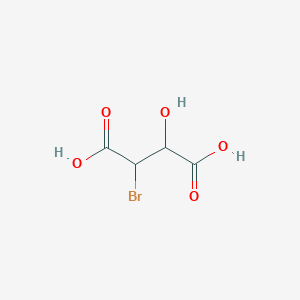
2-Bromo-3-hydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-hydroxybutanedioic acid is an organic compound with the molecular formula C4H5BrO5 It is a brominated derivative of malic acid, featuring both hydroxyl and carboxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybutanedioic acid typically involves the bromination of malic acid. One common method is the reaction of malic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of brominating agents and solvents can be tailored to minimize environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-hydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutanedioic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 2-Oxo-3-hydroxybutanedioic acid.
Reduction: 3-Hydroxybutanedioic acid.
Substitution: 3-Hydroxybutanedioic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-hydroxybutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-hydroxybutanedioic acid: Similar structure but with different bromination position.
2-Chloro-3-hydroxybutanedioic acid: Chlorinated analogue with similar reactivity.
2-Bromo-3-oxobutanedioic acid: Oxidized derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-Bromo-3-hydroxybutanedioic acid is unique due to its specific bromination pattern, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
19071-26-2 |
|---|---|
Molekularformel |
C4H5BrO5 |
Molekulargewicht |
212.98 g/mol |
IUPAC-Name |
2-bromo-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H5BrO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
NBLBTAVCTSCGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)Br)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


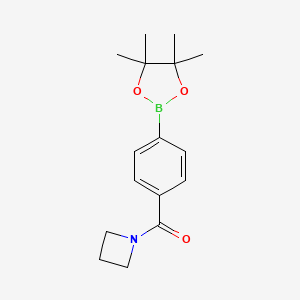
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
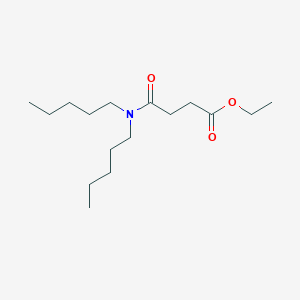
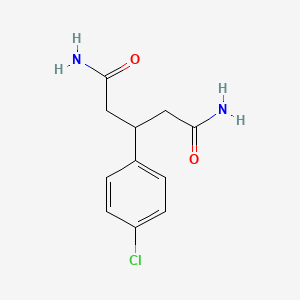
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)

![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
